Micropeptin EI964

Description

Overview of Cyanobacterial Natural Products in Biomedical Research

Cyanobacteria, also known as blue-green algae, are ancient photosynthetic prokaryotes that have populated the Earth for approximately 3.5 billion years. nih.gov These microorganisms are found in a vast range of environments worldwide, from terrestrial and freshwater to marine ecosystems. nih.gov Cyanobacteria are recognized as a prolific source of novel, bioactive secondary metabolites, which are compounds not essential for their primary metabolism but often produced for defense or adaptation. nih.govmdpi.com This chemical diversity has made them a focal point in biomedical research for the discovery of new pharmaceutical lead compounds. nih.govnih.gov

Over the last few decades, a large number of chemically diverse and biologically active metabolites have been isolated from cyanobacteria. nih.gov These natural products span various chemical classes, including peptides, lipopeptides, alkaloids, polyketides, and macrolides. mdpi.commdpi.com Many of these compounds exhibit potent pharmacological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and immunosuppressive properties. mdpi.comresearchgate.net For instance, compounds like dolastatin, cryptophycin (B1240208) 1, and curacin have shown promising results in clinical trials for cancer treatment. mdpi.com The unique structures and novel mechanisms of action of cyanobacterial metabolites make them valuable candidates for developing new and more effective medications, particularly in an era of rising antibiotic resistance. mdpi.comresearchgate.netresearchgate.net Research has shown that genera such as Lyngbya, Nostoc, and Anabaena are particularly rich sources of these industrially and medically important bioactive compounds. researchgate.net

Significance of Peptide-Based Natural Products

Peptide-based natural products represent a molecule class of growing interest to the natural products community and for drug discovery. nih.gov Peptides combine some of the most desirable features of "classical" small-molecule drugs and "modern" biologics. nih.gov Their larger size compared to small molecules allows them to interact with extensive protein surfaces, making them particularly effective at modulating challenging protein-protein interactions (PPIs), a feat often difficult for small molecules to achieve. mdpi.com This capability results in high binding affinity and specificity for their targets, which can lead to reduced off-target effects. mdpi.comdrugdiscoverytrends.com

The structural and functional diversity of peptides stems from the 20 naturally occurring amino acids, which can be combined in various sequences and lengths to create a vast array of bioactive molecules. mdpi.com Furthermore, their biochemical flexibility allows for chemical modifications, such as the incorporation of non-canonical amino acids, N-methylation, and cyclization. mdpi.comdrugdiscoverytrends.com These modifications are crucial for overcoming the inherent limitations of natural peptides, such as metabolic instability and rapid degradation by enzymes in the body. mdpi.comdrugdiscoverytrends.com Cyclization, for instance, is a common strategy used to enhance proteolytic stability, restrict the peptide's structure for better target interaction, and improve cell permeability. researchgate.net As a result of these advantages and ongoing innovations, the number of peptide drugs approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) has been steadily growing, with over 80 peptide drugs having gained global approval and more than 200 in clinical development for a range of diseases. mdpi.comresearchgate.net

Historical Context of Micropeptin EI964 Discovery

Micropeptin EI964 belongs to the micropeptin class of cyclic peptides, which are primarily known for their activity as protease inhibitors. nih.govcdnsciencepub.com This class of compounds is produced by various genera of cyanobacteria, including Microcystis, Anabaena, and Planktothrix. cdnsciencepub.com The discovery of micropeptins is part of the broader scientific effort to identify and characterize bioactive secondary metabolites from cyanobacterial blooms.

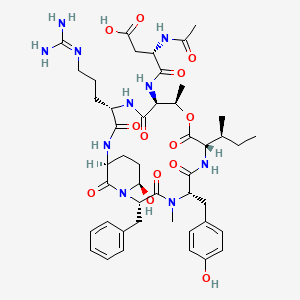

Micropeptin EI964 was first reported as a product of the cyanobacterium Microcystis aeruginosa (Bloom). nih.gov It was identified during detailed chemical analyses of cyanobacterial blooms, where it was found to be co-produced with other bioactive compounds like microcystins. europa.eu The nomenclature "EI964" refers to its molecular weight. ug.edu.pl Structurally, it is a "head-to-side-chain" cyclodepsipeptide, a family of peptides characterized by a unique macrocyclic ring closed by an ester bond. mdpi.com Micropeptin EI964 is a potent inhibitor of serine proteases, particularly chymotrypsin (B1334515) and trypsin. scirp.orgscirp.org This specific biological activity has made it a subject of interest for its potential applications in biomedical research, including as a lead compound for the development of novel therapeutics. scirp.orgscilit.com

Properties

Molecular Formula |

C46H64N10O13 |

|---|---|

Molecular Weight |

965.1 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C46H64N10O13/c1-6-24(2)37-45(68)69-25(3)38(54-40(63)32(23-36(60)61)50-26(4)57)42(65)51-30(13-10-20-49-46(47)48)39(62)52-31-18-19-35(59)56(43(31)66)34(22-27-11-8-7-9-12-27)44(67)55(5)33(41(64)53-37)21-28-14-16-29(58)17-15-28/h7-9,11-12,14-17,24-25,30-35,37-38,58-59H,6,10,13,18-23H2,1-5H3,(H,50,57)(H,51,65)(H,52,62)(H,53,64)(H,54,63)(H,60,61)(H4,47,48,49)/t24-,25+,30-,31-,32-,33-,34-,35+,37-,38-/m0/s1 |

InChI Key |

WCCRMFNYIYCRFM-KSLWBAALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C)C |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C)C |

Synonyms |

micropeptin EI964 |

Origin of Product |

United States |

Discovery and Natural Production Sources of Micropeptin Ei964

Cultivation and Isolation Methodologies for Bioproduction

The bioproduction of Micropeptin EI964 involves both the cultivation of the source cyanobacteria and the subsequent extraction and purification of the compound.

For laboratory and larger-scale cultivation of Microcystis aeruginosa, specific culture media such as BG11 and its modifications are commonly employed. nih.govfrontiersin.org Studies have shown that the growth of these cyanobacteria and their production of secondary metabolites can be influenced by various factors, including light intensity, temperature, and nutrient availability. uni-konstanz.decapes.gov.br For instance, continuous culture systems, like bubble-lift reactors, have been used to study the effects of nutrient concentrations on metabolite production. frontiersin.org Large-scale cultivation can be performed in photobioreactors, where parameters such as irradiance and initial inoculum concentration are optimized to maximize biomass and target compound yield. uni-konstanz.de

The isolation and purification of micropeptins, including EI964, typically begin with the extraction of the lyophilized cyanobacterial biomass. A common method involves extraction with methanol, followed by a separation of the extract from the cellular residue via centrifugation. springernature.com The resulting supernatant is then often diluted and passed through a reversed-phase chromatography column, such as an ODS (octadecylsilane) silica (B1680970) gel cartridge. springernature.comnih.gov Further purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. nih.govnih.gov The combination of these methods allows for the efficient isolation of peptide toxins from cyanobacteria. nih.gov

Lyngbya spp. as Producers

Environmental and Ecological Relevance of Micropeptin EI964 Production

The production of Micropeptin EI964 by cyanobacteria is not arbitrary; it is believed to serve specific ecological functions that contribute to the survival and competitive advantage of the producing organisms.

The prevailing hypothesis regarding the ecological role of micropeptins is that they function as a chemical defense mechanism. As potent protease inhibitors, they can interfere with the digestive processes of grazers, such as the freshwater zooplankton Daphnia. frontiersin.org This anti-feedant property can deter predation and contribute to the dominance of cyanobacterial blooms.

Elucidation of the Unique Chemical Structure of Micropeptin Ei964

Detailed Structural Characterization of the Cyclic Peptide Backbone

The foundational structure of Micropeptin EI964 is a macrocyclic peptide, distinguished by specific features that contribute to its unique chemical nature.

Micropeptin EI964 belongs to a distinct class of peptides known as "head-to-side-chain" cyclodepsipeptides. researchgate.netmdpi.comnih.gov This structural arrangement is characterized by a macrocyclic ring closed not by a typical peptide bond, but by an ester linkage. mdpi.comub.edu The bond forms between the C-terminal carboxyl group of the peptide chain and the β-hydroxyl group of an amino acid side chain within the sequence, specifically an L-Threonine (L-Thr) residue in this family of compounds. mdpi.comnih.govub.edu This topography creates a unique structural scaffold that differentiates it from more common head-to-tail cyclic peptides. researchgate.netmdpi.com

Identification as a "Head-to-Side-Chain" Cyclodepsipeptide

Stereochemical Assignment of Chiral Centers

The determination of the stereochemistry of the chiral centers within Micropeptin EI964 is crucial for a complete structural understanding. The absolute and relative stereochemistry of the compound was established through a combination of advanced spectroscopic techniques, including homonuclear and heteronuclear 2D-NMR, and chemical methods like Marfey's method for HPLC analysis. nih.gov The amino acids in the peptide backbone are generally of the L-configuration, such as L-Isoleucine, N-methyl-L-Tyrosine, L-Phenylalanine, and L-Arginine, which is typical for this class of peptides. nih.govub.eduug.edu.pl The specific stereochemistry of the non-canonical residues is defined in their nomenclature.

Characterization of Non-Canonical Amino Acid Residues

A defining characteristic of Micropeptin EI964 is the incorporation of several unusual or non-canonical amino acid residues, which are not among the 20 common proteinogenic amino acids. researchgate.netscirp.orgscirp.orgresearchgate.net These residues contribute significantly to the molecule's structural complexity. scirp.orgscirp.org

One of the key non-canonical amino acids identified in the structure of Micropeptin EI964 is (2S, 3S, 5S)-3-amino-2,5-dimethyl-4-hydroxyheptanoic acid, commonly abbreviated as ADH. scirp.orgscirp.org The specific stereoisomer found in this micropeptin has its stereocenters defined at the C2, C3, and C5 positions.

Another unusual residue integral to the structure of Micropeptin EI964 is (2S, 3S, 4S)-4-amino-2,3,4-trihydroxy-5-methylhexanoic acid. scirp.orgscirp.org This highly hydroxylated amino acid adds to the unique structural features of the molecule. In addition to these, the structure also contains the residue 3-amino-6-hydroxy-2-piperidone (Ahp), a common feature in this family of depsipeptides. nih.govub.eduug.edu.pl

Thiazoline (B8809763) and Thiazole (B1198619) Ring Systems

Micropeptin EI964 is a cyclic peptide natural product characterized by a complex and unique chemical architecture. researchgate.netscirp.org A defining feature of its structure is the incorporation of both a thiazoline and a thiazole ring system within its cyclic heptapeptide (B1575542) backbone. researchgate.netscirp.orgscirp.orgresearchgate.net These five-membered heterocyclic rings are important structural motifs found in a variety of cyanobacterial peptides. nih.gov The thiazole ring is an aromatic heterocycle, while the thiazoline ring is its partially saturated counterpart. nih.gov

Spectroscopic and Analytical Techniques for Structural Determination

The definitive structure of Micropeptin EI964 was elucidated through a combination of advanced spectroscopic and analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques are indispensable for characterizing complex natural products.

High-resolution mass spectrometry, specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), was crucial in establishing the elemental composition and molecular weight of Micropeptin EI964. nih.gov The molecular formula was determined to be C₄₆H₆₄N₁₀O₁₃. amibase.orguwm.edu Modern approaches frequently use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for this purpose. nih.gov Tandem mass spectrometry (MS/MS) experiments are employed to fragment the molecule, providing sequence information about the amino acid components and helping to piece together the peptide backbone. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed atom-by-atom connectivity and stereochemistry of the molecule. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assemble the complete structure.

Key NMR techniques used in the structural elucidation of Micropeptin EI964 and similar peptides include:

¹H NMR: Provides information on the number and environment of protons in the molecule. nih.gov

¹³C NMR: Reveals the carbon skeleton of the compound. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within individual amino acid residues. nih.govuzh.ch

TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system, which is invaluable for identifying complete amino acid residues. nih.govuzh.ch

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for assigning carbon resonances. ub.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the individual amino acid fragments and establishing the cyclic nature of the peptide. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interactions), providing crucial information for determining the three-dimensional conformation and the relative stereochemistry of the molecule. nih.govuzh.ch

The combination of these extensive NMR and mass spectrometric analyses allowed for the unambiguous determination of the planar structure of Micropeptin EI964. nih.govresearchgate.net The absolute stereochemistry of the constituent amino acids was further confirmed using chemical degradation followed by chiral chromatography analysis, such as Marfey's method. nih.gov

Interactive Data Table: Techniques for Structural Elucidation

| Technique | Abbreviation | Purpose in Structural Elucidation of Micropeptin EI964 | References |

| High-Resolution Fast Atom Bombardment Mass Spectrometry | HRFABMS | Determined the elemental composition and exact molecular weight. | nih.gov |

| High-Resolution Electrospray Ionization Mass Spectrometry | HRESIMS | Confirms molecular formula and provides accurate mass measurements. | nih.gov |

| Tandem Mass Spectrometry | MS/MS | Provides peptide sequence information through controlled fragmentation. | nih.govresearchgate.net |

| ¹H Nuclear Magnetic Resonance | ¹H NMR | Identifies proton environments and helps in preliminary structural analysis. | nih.gov |

| ¹³C Nuclear Magnetic Resonance | ¹³C NMR | Determines the carbon framework of the molecule. | nih.gov |

| Correlation Spectroscopy | COSY | Establishes proton-proton couplings within amino acid residues. | nih.govuzh.ch |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons for assignment. | ub.edu |

| Heteronuclear Multiple Bond Correlation | HMBC | Connects different amino acid fragments via long-range proton-carbon correlations. | nih.gov |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of protons, revealing 3D structure and stereochemistry. | nih.govuzh.ch |

| Marfey's Method | - | Determines the absolute stereochemistry (D/L configuration) of amino acids. | nih.gov |

Biosynthesis Pathway of Micropeptin Ei964

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of Micropeptin EI964 is a classic example of non-ribosomal peptide synthesis, a process independent of the ribosome. mdpi.comresearchgate.net This pathway relies on large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov These NRPSs function as modular assembly lines, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. mdpi.comresearchgate.netmdpi.com

Gene Cluster Identification (e.g., mcnABCE)

Scientific investigations have successfully identified the gene cluster responsible for micropeptin production in cyanobacteria such as Microcystis aeruginosa. nih.govresearchgate.net In M. aeruginosa K-139, the gene cluster involved in producing the cyclic heptadepsipeptide micropeptin has been cloned and sequenced, revealing four genes encoding NRPSs: mcnA, mcnB, mcnC, and mcnE. nih.govscirp.org These genes are highly similar to the gene cluster involved in the biosynthesis of another class of cyclic peptides called cyanopeptolins. nih.govresearchgate.net The organization of the mcnABCE NRPS modules aligns with the predicted biosynthetic assembly of the peptide. nih.govacs.org The identification of these genes has been crucial in understanding the genetic basis of micropeptin synthesis.

Functional Characterization of NRPS Modules

Each module within the NRPS machinery is comprised of specific domains that carry out distinct enzymatic functions. A typical elongation module consists of a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) or peptidyl carrier protein (PCP) domain. biorxiv.orgresearchgate.net

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it to an aminoacyl adenylate. biorxiv.orgnih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, which holds the growing peptide chain. researchgate.net

Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of the current module and the growing peptide chain from the previous module. biorxiv.orgresearchgate.net

Biochemical analysis, including the characterization of the McnB(K-139) adenylation domain and gene knockout experiments of mcnC in a micropeptin-producing strain, has confirmed that the mcn gene cluster is directly responsible for the production of heptadepsipeptide micropeptins. nih.govacs.org The order of the NRPS modules on the gene cluster dictates the sequence of amino acids in the final micropeptin product, following the colinearity rule. mdpi.com

Involvement of Polyketide Synthase (PKS) Components

While Micropeptin EI964 is primarily a peptide, its biosynthesis can involve components typically associated with polyketide synthesis. Many bioactive compounds in cyanobacteria feature hybrid structures derived from both peptide and polyketide pathways. frontiersin.org Polyketide synthases (PKSs) are large enzymes that, similar to NRPSs, function in a modular fashion to assemble complex carbon chains from simple acyl-CoA precursors. nih.govsciepublish.comrsc.org

The integration of PKS and NRPS machinery allows for the incorporation of non-amino acid building blocks, contributing to the structural diversity of these natural products. nih.govfrontiersin.org In the context of micropeptins and related compounds, PKS components can be responsible for the synthesis of unusual fatty acid-like moieties or other carbon chain extensions that are incorporated into the final structure.

Post-Translational Modifications and Cyclization Mechanisms

Following the assembly of the linear peptide chain on the NRPS template, several post-translational modifications occur to yield the final, biologically active Micropeptin EI964. nih.govwikipedia.org These modifications are crucial for the compound's structure and function. biointron.comnih.gov

One of the most significant modifications is the cyclization of the peptide. researchgate.net This is typically catalyzed by a terminal thioesterase (TE) domain located at the end of the final NRPS module. mdpi.comnih.gov The TE domain cleaves the completed peptide from the NRPS assembly line and facilitates an intramolecular condensation reaction, resulting in the formation of the cyclic depsipeptide structure. nih.gov Depsipeptides are characterized by the presence of at least one ester bond in addition to amide bonds in the cyclic structure.

Other potential post-translational modifications can include methylation, hydroxylation, or the formation of heterocyclic rings like thiazoline (B8809763), which contribute to the unique chemical properties of Micropeptin EI964. scirp.org

Comparative Genomics of Micropeptin Biosynthetic Gene Clusters in Cyanobacteria

Comparative genomic analyses of various cyanobacterial strains have provided valuable insights into the evolution and diversity of micropeptin biosynthetic gene clusters. nih.govresearchgate.net Studies have shown that the mcn gene cluster is widespread among Microcystis strains. scirp.orgnih.gov

A notable finding from these comparative studies is the evidence of gene loss and recombination events. For instance, a detailed comparison of nucleotide sequences between different Microcystis strains revealed that some, like M. aeruginosa K-139, have lost halogenase genes that are present in the gene clusters of other cyanopeptolin-producing strains. nih.govresearchgate.netscirp.org This suggests an evolutionary divergence where some strains have lost the ability to produce halogenated versions of these peptides. The presence of remnants of these halogenase genes in non-halogenated micropeptin producers supports this hypothesis. nih.govscirp.org These genomic comparisons highlight the dynamic nature of secondary metabolite biosynthesis pathways in cyanobacteria. researchgate.netfacetsjournal.comasm.org

Engineered Biosynthesis Approaches for Analog Production

The modular nature of NRPS and PKS systems presents exciting opportunities for the engineered biosynthesis of novel micropeptin analogs. nih.govresearchgate.netmdpi.com By manipulating the genes within the mcn cluster, it is theoretically possible to alter the final structure of the produced peptide. nih.gov

Key strategies in engineered biosynthesis include:

Domain Swapping: Replacing an adenylation (A) domain with one that recognizes a different amino acid could lead to the incorporation of that new amino acid into the micropeptin backbone.

Module Deletion or Insertion: Removing or adding entire NRPS modules could result in the production of shorter or longer peptide analogs, respectively.

Modification of Tailoring Enzymes: Altering the activity of enzymes responsible for post-translational modifications could generate analogs with different functional groups.

These synthetic biology approaches hold the potential to create a library of novel micropeptin derivatives. frontiersin.org Such analogs could possess improved or altered biological activities, offering new avenues for research and potential applications. nih.gov

Chemical Synthesis and Analog Development of Micropeptin Ei964

Synthetic Methodologies for Non-Canonical Amino Acid Precursors

Micropeptin EI964's structure is distinguished by several non-canonical amino acids, which are crucial for its biological activity but pose significant synthetic hurdles. researchgate.netscirp.org These include not only the Ahp unit but also other unusual residues like (2S, 3S, 5S)-3-amino-2,5-dimethyl-4-hydroxyheptanoic acid (ADH). scirp.org The development of synthetic routes to these unique building blocks is as important as the strategy for macrocyclization.

The synthesis of the Ahp precursor is a central theme in the total synthesis of micropeptins. researchgate.netresearchgate.net As mentioned, a common strategy relies on the late-stage oxidation of a stable precursor. For the solid-phase synthesis of Symplocamide A, a model for this class, a specialized glutamic acid building block was designed. rsc.org This building block allowed for attachment to the solid support and, upon cleavage and oxidation, directly yielded the glutamic semialdehyde necessary for spontaneous Ahp ring formation. rsc.orgmdpi.com An alternative approach, used in the solution-phase synthesis of Somamide A, employed a 5-hydroxynorvaline derivative as the Ahp precursor. researchgate.net

For other non-canonical amino acids like ADH, chemists rely on a broad toolkit of asymmetric synthesis methods. nih.gov These methods are designed to install multiple stereocenters with high precision. While specific routes for every unusual residue in Micropeptin EI964 are not always detailed in the literature, general strategies include aldol (B89426) reactions, Mannich-type reactions, and selective hydrogenation of stereodefined precursors to build up the required carbon skeletons and install the necessary functional groups (amino, hydroxyl) with the correct stereochemistry. nih.govencyclopedia.pubnih.gov The biosynthesis of these amino acids has also been studied as a green alternative to chemical synthesis. encyclopedia.pubnih.govmdpi.com

Design and Synthesis of Micropeptin EI964 Analogs and Derivatives

A primary motivation for developing a robust total synthesis of Micropeptin EI964 is the ability to generate analogs and derivatives. rsc.orgscirp.org By systematically modifying the structure, researchers can probe structure-activity relationships (SAR), enhance biological potency, improve selectivity for specific proteases, and optimize pharmacokinetic properties. mdpi.comscirp.org

The establishment of both solid-phase and solution-phase synthetic routes provides the necessary platform to create "custom-made" Ahp cyclodepsipeptides. rsc.org For example, the amino acid at the P1 position, which fits into the S1 specificity pocket of the target protease, is a key target for modification. researchgate.net In the synthesis of Symplocamide A, a citrulline residue occupies this site. rsc.org A synthetic route allows for the substitution of this residue with other natural or non-canonical amino acids to alter the inhibitor's targeting profile.

Other modifications can include altering the macrocycle's amino acids, such as the N-methylated tyrosine residue, which can be halogenated or otherwise substituted. researchgate.net The exocyclic peptide chain can also be varied in length and composition. Computational modeling techniques are increasingly used to guide the design of new analogs with potentially enhanced bioactivity before their synthesis is undertaken. scirp.org

Solid-Phase and Solution-Phase Peptide Synthesis Approaches

The synthesis of micropeptins has been accomplished using both traditional solution-phase chemistry and modern solid-phase peptide synthesis (SPPS), as well as hybrid approaches that combine the two. rsc.orgmdpi.comsci-hub.se

Early total syntheses of related compounds like Micropeptin T-20 and Somamide A were conducted entirely in solution. rsc.orgresearchgate.net These routes, while successful, are often lengthy, labor-intensive, and involve complex purification of intermediates at each step. sci-hub.se

A significant advancement in the field was the development of the first total synthesis of an Ahp-containing cyclodepsipeptide, Symplocamide A, on a solid support. rsc.orgrsc.orgnih.gov This SPPS approach offers several advantages:

Efficiency: The linear peptide precursor is assembled on a resin, and excess reagents and byproducts are simply washed away, streamlining the process.

Speed: Automation of SPPS can significantly accelerate the synthesis of the linear precursor.

Versatility: SPPS is highly amenable to creating libraries of analogs for SAR studies. rsc.org

However, SPPS is not without challenges, particularly for complex peptides where aggregation can occur on the resin. sci-hub.se A common and powerful strategy, therefore, is a hybrid approach. In this method, the linear peptide precursor is synthesized on a solid support. After the chain is assembled, the peptide is cleaved from the resin and the crucial, and often low-yielding, macrocyclization step is performed in solution under high-dilution conditions. mdpi.comnih.gov This takes advantage of the efficiency of SPPS for linear assembly and the optimized conditions of solution-phase chemistry for the challenging ring-closing step.

Table 1: Comparison of Peptide Synthesis Approaches for Micropeptin-like Scaffolds

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) | Hybrid Approach |

|---|---|---|---|

| Principle | All reactions in solution | Peptide grown on a solid resin support | Linear peptide made via SPPS, cyclization in solution |

| Advantages | Scalable, easier purification of intermediates | Fast, automatable, efficient for linear assembly | Combines speed of SPPS with efficiency of solution cyclization |

| Disadvantages | Labor-intensive, time-consuming | Potential for aggregation, final purification can be difficult | Requires both SPPS and solution-phase expertise |

| Best For | Large-scale production of shorter peptides | Rapid synthesis of linear precursors, library generation | Complex cyclic peptides like micropeptins |

Strategic Chemical Modifications for Enhanced Biological Activities

Strategic chemical modifications are intentionally introduced into the Micropeptin EI964 scaffold to enhance its biological properties. These modifications aim to increase potency, improve stability against enzymatic degradation, and fine-tune selectivity. researchgate.net

Key modification strategies include:

Incorporation of Non-Canonical Amino Acids: Beyond those found in the natural structure, introducing other non-proteinogenic amino acids can confer resistance to proteolysis and explore new interactions with the target enzyme. researchgate.net This includes using D-amino acids, which can disrupt recognition by proteases, or β-amino acids to alter the peptide backbone conformation.

N-Methylation: The presence of N-methylated amino acids, such as the N-Me-Tyr in many micropeptins, is a natural strategy to increase metabolic stability and influence conformation. researchgate.net Further N-methylation can be explored synthetically.

Halogenation: The synthesis of analogs allows for the introduction of halogen atoms, such as chlorine or bromine, onto aromatic residues like tyrosine. mdpi.comrsc.org This was demonstrated in the synthesis of Symplocamide A, which contains an N,O-dimethyl-3-bromotyrosine. rsc.org Halogenation can enhance binding affinity through additional interactions in the enzyme's active site.

Side-Chain Modification: The P1 residue is a primary point of modification to alter protease selectivity. Synthesizing a library of analogs with different amino acids at this position allows for the development of inhibitors targeted to specific proteases like trypsin, chymotrypsin (B1334515), or thrombin. rsc.org

Cyclization Strategy: While "head-to-side-chain" cyclization is characteristic, synthetic approaches can explore other cyclization methods, such as head-to-tail or side-chain-to-side-chain lactamization, to create novel macrocyclic structures with different conformational constraints and potentially improved cell permeability. researchgate.netresearchgate.netnih.gov

These modifications, enabled by total synthesis, are essential for translating a natural product lead like Micropeptin EI964 into a potential drug candidate or a highly specific chemical probe for biological research. scirp.org

Biological Activities and Molecular Mechanisms of Micropeptin Ei964

Potent Serine Protease Inhibition Profile

Micropeptin EI964 is a robust inhibitor of serine proteases, a class of enzymes crucial in regulating various physiological processes. scirp.orgscirp.orgresearchgate.net Its inhibitory action is particularly pronounced against chymotrypsin (B1334515) and trypsin. scirp.orgscirp.org The proposed mechanism of inhibition involves the binding of Micropeptin EI964 to the active site of these enzymes, which effectively blocks substrate binding and subsequent catalysis. scirp.orgscirp.org

Research has consistently demonstrated that Micropeptin EI964 effectively inhibits the enzymatic activity of both chymotrypsin and trypsin. scirp.orgscirp.orgresearchgate.net This dual inhibitory capability is a notable characteristic of this micropeptin. The structural features of Micropeptin EI964 allow it to interact with the S1 specificity pocket of these proteases, thereby blocking their function. researchgate.net For micropeptins in general, the nature of the amino acid adjacent to the 3-amino-6-hydroxypiperidinone (Ahp) moiety is a primary determinant of whether they inhibit trypsin or chymotrypsin types of serine proteases. mdpi.com

The potency of Micropeptin EI964 as a serine protease inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. Studies have established it as one of the most powerful inhibitors for these enzymes discovered to date. scirp.orgscirp.orgresearchgate.net The IC50 value for its inhibition of chymotrypsin is 1.2 nM, and for trypsin, it is an even more potent 0.14 nM. scirp.orgscirp.orgresearchgate.netresearchgate.net

| Enzyme | IC50 Value (nM) | Reference |

|---|---|---|

| Chymotrypsin | 1.2 | scirp.orgscirp.orgresearchgate.netresearchgate.net |

| Trypsin | 0.14 | scirp.orgscirp.orgresearchgate.netresearchgate.net |

Inhibition of Chymotrypsin and Trypsin

In Vitro Cellular Effects on Cancer Cell Lines

Beyond its enzyme-inhibiting properties, Micropeptin EI964 has demonstrated promising anticancer activities in laboratory settings. scirp.orgscirp.org Research indicates that it can impede the growth of cancer cells and trigger programmed cell death, particularly in breast and pancreatic cancer models. scirp.orgscirp.orgresearchgate.net

In vitro studies have shown that Micropeptin EI964 can inhibit the growth of breast cancer cells. scirp.orgscirp.orgresearchgate.net This antiproliferative effect is a key area of investigation for its potential application as a lead compound in the development of new anticancer drugs. scirp.orgresearchgate.net The ability to suppress the proliferation of cancer cells is a foundational characteristic of many chemotherapeutic agents. plos.orge-century.us

In addition to halting their growth, Micropeptin EI964 has been found to induce apoptosis, or programmed cell death, in breast cancer cells. scirp.orgscirp.orgresearchgate.net Apoptosis is a critical process for eliminating cancerous cells in a controlled manner without inducing an inflammatory response. frontiersin.org The capacity of a compound to trigger this cellular suicide pathway is a highly sought-after attribute in cancer therapeutics. frontiersin.orgnih.gov

The effects of Micropeptin EI964 extend to pancreatic cancer, one of the most challenging malignancies to treat. ecancer.org The compound has been shown to inhibit the growth and induce apoptosis in pancreatic cancer cells in vitro. scirp.orgresearchgate.net Furthermore, there is evidence to suggest that it may act as a chemosensitizer, potentially making pancreatic cancer cells more susceptible to existing chemotherapy drugs. scirp.orgresearchgate.net Overcoming the profound chemoresistance of pancreatic cancer is a major goal in oncology, and compounds that can sensitize tumors to treatment are of significant clinical interest. nih.govfortunejournals.comnih.gov

Induction of Apoptosis in Breast Cancer Cells

Investigated Molecular Mechanisms of Action

Micropeptin EI964, a cyclic depsipeptide isolated from marine cyanobacteria, demonstrates potent biological activity, primarily as a protease inhibitor. scirp.orgscilit.comnih.gov Its unique and complex structure, which includes several unusual amino acids, is key to its mechanism of action. scirp.orgscirp.org

The primary molecular mechanism of Micropeptin EI964 is the potent inhibition of serine proteases, particularly chymotrypsin and trypsin. scirp.orgscirp.orgresearchgate.net This inhibitory action is achieved through direct binding to the active site of these enzymes, which physically blocks the substrate from accessing the catalytic residues, thereby preventing catalysis. scirp.orgscirp.orgresearchgate.net

The structure of Micropeptin EI964 is a "head-to-side-chain" macrocycle, which creates a rigid three-dimensional conformation. mdpi.comresearchgate.net This defined structure is crucial for its interaction with proteases. researchgate.net A key feature of this interaction involves the amino acid at position 5 (aa5) of the peptide, which can vary but is often L-Leu, Abu, L-Arg, L-Tyr, or L-HomoTyr. researchgate.net This specific residue inserts into the S1 specificity pocket of the target protease, a critical step that blocks the enzyme's ability to bind with its natural substrates. researchgate.netresearchgate.net The rigidity of the cyclic structure, conferred by features like the NMe-Tyr or NMe-Phe residue and the presence of unnatural amino acids, protects the peptide from degradation and ensures a stable conformation for effective enzyme binding. researchgate.net

Research has quantified the potent inhibitory effect of Micropeptin EI964, highlighting its standing as one of the most powerful inhibitors for these enzymes. scirp.orgscirp.orgresearchgate.net

Inhibitory Activity of Micropeptin EI964

| Target Enzyme | IC₅₀ Value (nM) |

|---|---|

| Chymotrypsin | 1.2 |

| Trypsin | 0.14 |

Data sourced from scientific studies on the inhibitory effects of Micropeptin EI964. scirp.orgscirp.orgresearchgate.net

Beyond its direct enzyme inhibition, Micropeptin EI964 has demonstrated promising activity against various cancer cell lines, indicating its ability to modulate key cellular pathways. scirp.orgscilit.comscirp.org Studies have shown that Micropeptin EI964 can inhibit the growth of human breast cancer cells. scirp.orgscirp.org Furthermore, it has been observed to induce apoptosis, or programmed cell death, in these cancer cells. scirp.orgscirp.orgresearchgate.net

In addition to its effects on breast cancer cells, Micropeptin EI964 also inhibits the proliferation of pancreatic cancer cells. scirp.orgscirp.org Notably, it has been shown to sensitize these pancreatic cancer cells to chemotherapy, suggesting an interaction with cellular pathways related to drug resistance or cell survival. scirp.orgresearchgate.net The inhibition of proteases is a recognized strategy in cancer therapy, as these enzymes are often involved in disease progression. nih.gov

Enzyme Active Site Binding and Substrate Exclusion

Evaluation of Specificity Against Other Biological Targets (e.g., Kinases, Nuclear Receptors)

To understand the specificity of Micropeptin EI964, computational studies have been conducted to predict its activity against a range of biological targets beyond serine proteases. scirp.org These in-silico analyses, based on bioactivity scores, provide insight into the compound's potential for off-target effects. scirp.orgscirp.org

The findings indicate that Micropeptin EI964 has a high degree of specificity for protease inhibition. scirp.org Its potential as an inhibitor for other major target classes, such as kinases and nuclear receptors, is predicted to be low. scirp.orgscirp.org Similarly, it is suggested to have a low potential as an ion channel modulator. scirp.orgscirp.org However, the bioactivity scores do suggest a moderate potential for interaction with G-protein coupled receptors (GPCRs), which could be an area for further investigation. scirp.orgresearchgate.net

Predicted Bioactivity Scores for Micropeptin EI964

| Biological Target | Bioactivity Score | Predicted Potential |

|---|---|---|

| Protease Inhibitor | >0 | High |

| GPCR Ligand | -0.81 | Moderate |

| Nuclear Receptor Ligand | -1.58 | Low |

| Kinase Inhibitor | -1.65 | Low |

| Ion Channel Modulator | -2.00 | Low |

Bioactivity scores are calculated based on computational models; a score greater than 0.0 indicates high probability of activity, between -5.0 and 0.0 suggests moderate activity, and less than -5.0 implies inactivity. scirp.orgscirp.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| (2S, 3S, 4S)-4-amino-2,3,4-trihydroxy-5-methylhexanoic acid |

| (2S, 3S, 5S)-3-amino-2,5-dimethyl-4-hydroxyheptanoic acid (ADH) |

| 3-amino-6-hydroxypiperidone (Ahp) |

| Abu |

| Amp |

| L-Arg |

| L-HomoTyr |

| L-Ile |

| L-Leu |

| L-Phe |

| L-Thr |

| L-Tyr |

| L-Val |

| Micropeptin EI964 |

| NMe-L-Phe |

| NMe-L-Tyr |

| Trypsin |

Structure Activity Relationship Sar Studies of Micropeptin Ei964 and Its Analogs

Influence of Unique Amino Acids on Bioactivity

The potent bioactivity of Micropeptin EI964 and its analogs is intrinsically linked to the presence of several non-proteinogenic or "unique" amino acids. scirp.orgscirp.org These unusual residues contribute to the compound's complex and rigid structure, which is essential for its inhibitory function against serine proteases. scirp.orgscirp.orgresearchgate.net

Micropeptin EI964 is a cyclic depsipeptide characterized by a "head-to-side-chain" structure. mdpi.com The core scaffold typically includes a macrocyclic region of six amino acid residues, closed by an ester bond with the hydroxyl group of an L-Threonine (L-Thr), and a variable linear fragment. mdpi.com Within this structure, several key amino acid positions are occupied by unique residues that dictate the molecule's biological profile.

A pivotal and highly conserved unique amino acid in micropeptins is 3-amino-6-hydroxy-2-piperidone (Ahp) or its methylated form, Amp. researchgate.net The Ahp residue is crucial for maintaining the conformational stability and rigidity of the cyclic structure. acs.org The hydroxyl group of Ahp/Amp often participates in an intramolecular hydrogen bond with the amide proton of the first amino acid (aa1), contributing to the rigidification of the ring. This rigidity is thought to protect the molecule from proteolytic degradation and to present a well-defined conformation for binding to the target protease. mdpi.com

Another significant feature is the presence of an N-methylated aromatic amino acid at position 2 (aa2), typically N-methyl-L-tyrosine (NMe-L-Tyr) or N-methyl-L-phenylalanine (NMe-L-Phe). researchgate.net The N-methylation facilitates the formation of a cis peptide bond, a structural feature that further contributes to the rigidity of the cyclic framework.

The amino acid at position 5 (aa5) exhibits the highest diversity among micropeptin analogs and plays a critical role in determining the selectivity of protease inhibition. researchgate.net This residue is believed to bind to the S1 specificity pocket of the target enzyme. researchgate.net For instance, the presence of basic amino acids like Arginine (Arg) or Lysine (Lys) at this position confers selectivity for trypsin-like proteases. researchgate.netmdpi.com Conversely, large hydrophobic residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) lead to a preference for chymotrypsin (B1334515) inhibition. mdpi.com The presence of Aminobutyric acid (Abu) at this position has been shown to enhance selectivity for elastase.

The variability in other positions, such as aa1 (typically hydrophobic residues like L-Isoleucine, L-Valine, or L-Leucine) and aa3 (which can be hydrophobic or polar uncharged), also contributes to the fine-tuning of the bioactivity of different micropeptin analogs. researchgate.netmdpi.com The presence of these unnatural amino acids not only defines the inhibitor's potency and selectivity but also confers resistance to enzymatic hydrolysis, a desirable property for potential therapeutic agents. mdpi.com

Impact of Cyclic Structure on Potency and Selectivity

The cyclic "head-to-side-chain" architecture of Micropeptin EI964 is a defining feature that significantly influences its potency and selectivity as a protease inhibitor. mdpi.com This macrocyclic structure imparts a high degree of conformational rigidity, which is crucial for its biological function. mdpi.com

Studies comparing cyclic peptides with their linear counterparts have consistently demonstrated the superior inhibitory activity of the cyclic forms. For example, in studies of other cyclic peptide protease inhibitors, the cyclic analogs were found to be more potent than their linear versions, with one instance showing an order of magnitude greater inhibition for the cyclic form. nih.gov This enhanced potency is largely attributed to the pre-organized conformation of the cyclic structure, which reduces the entropic penalty upon binding to the target protease. The rigid framework ensures that the key interacting residues are held in an optimal orientation for binding to the enzyme's active site. mdpi.com

The cyclic structure of Micropeptin EI964, stabilized by the ester linkage and intramolecular hydrogen bonds, provides a robust scaffold that is less susceptible to proteolytic degradation compared to linear peptides. mdpi.com This increased stability is a significant advantage for potential therapeutic applications.

Furthermore, the "head-to-side-chain" arrangement appears to be essential for preserving the biological activity of related depsipeptides like the kahalalides. mdpi.com The loss of activity in linear or truncated analogs of these compounds strongly suggests that the entire cyclic architecture is necessary for relevant biological effects. mdpi.com The rigidity conferred by the cyclic structure not only enhances potency but also contributes to the selectivity of the inhibitor by presenting a well-defined three-dimensional shape that fits specifically into the active site of the target protease. mdpi.com

Role of Specific Residues in Protease Inhibition

The potent and selective protease inhibitory activity of Micropeptin EI964 and its analogs is determined by the specific roles of individual amino acid residues within its structure. mdpi.com These residues interact with the active site of serine proteases, dictating both the strength and the specificity of the inhibition.

A critical determinant of selectivity is the amino acid at position 5 (aa5), which is positioned to interact with the S1 specificity pocket of the target protease. researchgate.net The nature of this residue is paramount in defining which type of protease will be inhibited. mdpi.com

Trypsin Inhibition: Micropeptins containing a basic amino acid such as Arginine (Arg) at aa5, like Micropeptin EI964, are potent inhibitors of trypsin. researchgate.netd-nb.info Trypsin's S1 pocket is negatively charged and preferentially binds basic residues.

Chymotrypsin Inhibition: In contrast, analogs with large, hydrophobic amino acids like Tyrosine (Tyr), Phenylalanine (Phe), or Leucine (Leu) at aa5 show strong inhibition of chymotrypsin, whose S1 pocket is large and hydrophobic. mdpi.com

Elastase Inhibition: Selectivity for elastase is enhanced when aa5 is a smaller hydrophobic residue like Aminobutyric acid (Abu).

The 3-amino-6-hydroxy-2-piperidone (Ahp) residue at position 4 (aa4) is another crucial component for inhibitory activity. researchgate.net While it primarily contributes to the structural rigidity of the macrocycle, its hydroxyl group can also form important interactions. Specifically, the oxygen from the hydroxyl group of Ahp often forms an intramolecular hydrogen bond with the amide proton of the amino acid at position 1 (aa1), further stabilizing the active conformation.

The L-Threonine (L-Thr) residue at the branching point, where the side chain connects to the macrocycle, also plays a significant structural role. It has been suggested that this residue occupies the S2 subsite of the protease. mdpi.com

The N-methylated aromatic amino acid at position 2 (aa2), typically NMe-L-Tyr, contributes to the formation of a cis-peptide bond, which is important for maintaining the rigid cyclic structure necessary for potent inhibition.

The following table summarizes the influence of the amino acid at position 5 on protease selectivity:

| Amino Acid at Position 5 (aa5) | Preferred Protease Target |

| Arginine (Arg), Lysine (Lys) | Trypsin |

| Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | Chymotrypsin |

| Aminobutyric acid (Abu) | Elastase |

This targeted interaction of specific residues with the enzyme's active site highlights the sophisticated molecular recognition that governs the inhibitory mechanism of Micropeptin EI964 and its analogs.

Systematic Modifications and Their Correlated Biological Response

Systematic modifications of the Micropeptin EI964 structure and its analogs have provided valuable insights into the structure-activity relationships (SAR) governing their protease inhibitory activity. By altering specific amino acid residues and observing the corresponding changes in biological response, researchers can delineate the functional importance of different parts of the molecule.

One of the most informative areas of modification is the amino acid at position 5 (aa5), which directly influences protease selectivity. As previously discussed, substituting this residue can switch the inhibitory preference from trypsin to chymotrypsin or elastase. mdpi.com For example, micropeptins with an Arginine at this position, such as Micropeptin EI964, are potent trypsin inhibitors. researchgate.netd-nb.info When this is replaced with a hydrophobic residue like Tyrosine, the resulting analog becomes a selective chymotrypsin inhibitor. mdpi.com

In a study of jizanpeptins, a class of micropeptin depsipeptides, slight structural variations allowed for a detailed SAR comparison. The difference between jizanpeptin A and B, a single methylation of a hydroxyl group in the terminal glyceric acid sulfate (B86663) moiety of the side chain, resulted in a minimal decrease in trypsin inhibitory potency (IC₅₀ of 160 nM vs. 190 nM). acs.org However, changing the stereochemistry of the valine residue at position 7 in the side chain from D- to L- (comparing jizanpeptin B and C) led to a nearly three-fold increase in potency. acs.org A further modification, changing the L-Valine at position 7 to L-Isoleucine (comparing jizanpeptin C and D), caused a significant decrease in potency. acs.org

These findings underscore that even subtle changes in the stereochemistry or the type of amino acid in the side chain can have a profound impact on the biological activity.

The following table illustrates the impact of systematic modifications on the trypsin inhibitory activity of jizanpeptins:

| Compound | Modification | Trypsin IC₅₀ (nM) |

| Jizanpeptin A | Terminal Gac-sulfate | 160 ± 30 |

| Jizanpeptin B | Methylation of OH-2 in Gac | 190 ± 20 |

| Jizanpeptin C | D- to L-Val-7 | 72 |

| Jizanpeptin D | L-Val-7 to L-Ile-7 | 1000 |

Data sourced from Jizanpeptins, Cyanobacterial Protease Inhibitors from a Symploca sp. Cyanobacterium Collected in the Red Sea. acs.org

These systematic studies are crucial for optimizing the potency and selectivity of micropeptin-based inhibitors for potential therapeutic development.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to correlate the chemical structure of compounds with their biological activity. scilit.com While detailed QSAR studies specifically focused on a large series of Micropeptin EI964 analogs are not extensively reported in the provided search results, the principles of QSAR are highly relevant to understanding the SAR of this compound class.

QSAR models are built by developing mathematical relationships between molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) and the observed biological activity, such as the inhibitory concentration (IC₅₀). scirp.org For micropeptins, relevant descriptors would include:

Hydrophobicity/Hydrophilicity: The nature of the amino acid at position 5 (aa5) is a key determinant of selectivity, and its hydrophobicity can be quantified and correlated with activity against different proteases.

Steric Parameters: The size and shape of the amino acid residues, particularly at the S1 binding site (aa5), are critical for fitting into the enzyme's active site.

Electronic Properties: The distribution of charges and the potential for hydrogen bonding, especially involving the Ahp residue and the peptide backbone, are important for binding affinity.

Computational chemistry and molecular modeling techniques, which form the basis of QSAR, have been applied to study Micropeptin EI964. scirp.orgscirp.orgscilit.com These studies can provide insights into its chemical reactivity and potential pharmaceutical properties, guiding the design of new analogs with enhanced bioactivity. scirp.orgscirp.orgscilit.com For instance, Density Functional Theory (DFT) can be used to calculate electronic properties and chemical reactivity descriptors that may be incorporated into a QSAR model. researchgate.net

Although a specific QSAR model for Micropeptin EI964 is not detailed, the general findings from SAR studies provide the foundational data for such an analysis. The clear correlation between the type of amino acid at position 5 and the resulting protease selectivity is a prime example of a qualitative SAR that could be quantified in a QSAR model. mdpi.com As more analogs of Micropeptin EI964 are synthesized and their biological activities are measured, the development of robust QSAR models will become increasingly feasible, enabling more predictive and rational drug design.

Computational Chemistry and Molecular Modeling Studies of Micropeptin Ei964

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of Micropeptin EI964 is fundamental to elucidating its mechanism of action.

Conformational Analysis: Initial computational studies have focused on determining the most stable conformation of Micropeptin EI964 through geometry optimization. scirp.orgresearchgate.net These calculations, often employing Density Functional Theory (DFT), provide a static, optimized molecular structure that represents a minimum on the potential energy landscape. scirp.orgscirp.org The optimized structure of Micropeptin EI964 reveals a complex arrangement characterized by its cyclic heptapeptide (B1575542) backbone, a thiazoline (B8809763) and a thiazole (B1198619) ring, and three unusual amino acids. scirp.org This foundational analysis is crucial for subsequent computational investigations.

Molecular Dynamics (MD) Simulations: While a detailed, publicly available molecular dynamics simulation study specifically for Micropeptin EI964 is not extensively documented in the reviewed literature, this technique represents a logical and powerful next step in its computational analysis. MD simulations would provide critical insights into the conformational flexibility and dynamics of the peptide in a simulated biological environment, such as in aqueous solution. nih.govresearchgate.net By simulating the movements of the atoms over time, researchers could identify dominant conformations, understand the flexibility of different regions of the peptide, and explore how its shape might change upon interaction with its biological targets. nih.govmdpi.com Such studies are invaluable for understanding the dynamic nature of the peptide's binding capabilities. researchgate.net

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Analysis

Conceptual Density Functional Theory (CDFT) has been utilized to provide a quantitative framework for understanding the chemical reactivity of Micropeptin EI964. scirp.orgscirp.org By calculating various electronic properties, CDFT offers insights into the molecule's stability, electrophilic and nucleophilic nature, and potential sites for reaction. scirp.orgresearchgate.net These descriptors are crucial for predicting how the molecule will interact with biological targets. scirp.org

A study by Flores-Holguín, Frau, and Glossman-Mitnik determined several key global reactivity descriptors for Micropeptin EI964, which are summarized in the table below. scirp.org

Table 1: Conceptual DFT Global Reactivity Descriptors of Micropeptin EI964

| KID Descriptor | Value (eV) |

|---|---|

| Electronegativity χ | 3.4764 |

| Global Hardness η | 4.6991 |

| Electrophilicity ω | 1.2859 |

| Nucleophilicity Index N | 2.2952 |

| Electrodonating Power ω⁻ | 4.6037 |

| Electroaccepting Power ω⁺ | 1.1273 |

| Net Electrophilicity Δω± | 5.7310 |

Data sourced from Flores-Holguín, N., Frau, J. and Glossman-Mitnik, D. (2023). scirp.org

These values provide a detailed electronic profile of the molecule. For instance, the nucleophilicity index (N) gives an indication of the molecule's ability to donate electrons, a key aspect of its interaction with electrophilic sites in target enzymes. scirp.org Furthermore, the dual descriptor (DD) analysis, a tool within DFT, can be used to visualize the regions of the molecule that are more prone to nucleophilic or electrophilic attack, offering a graphical representation of its reactivity. scirp.orgresearchgate.net

In Silico Optimization of Structure for Enhanced Bioactivity

A significant advantage of computational modeling is the ability to perform in silico (computer-based) optimization of a lead compound's structure to enhance its biological activity and improve its pharmacokinetic properties. scirp.orgscilit.com While specific studies detailing the optimization of Micropeptin EI964's structure are not found in the provided search results, the foundational computational work lays the groundwork for such endeavors. scirp.org

The insights gained from CDFT and potential future docking and molecular dynamics studies can guide the rational design of new analogues of Micropeptin EI964. scirp.org For example, by identifying the key pharmacophoric features responsible for its potent protease inhibition, modifications could be proposed to:

Increase binding affinity and selectivity for target enzymes.

Improve metabolic stability.

Enhance bioavailability.

Computational techniques can be used to predict how these structural changes would affect the molecule's activity and properties before undertaking costly and time-consuming chemical synthesis. scirp.org

Computational Predictions of Biological Disposition and Interactions

Computational methods are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate, as well as its potential interactions with various biological targets. scirp.orgresearchgate.net

For Micropeptin EI964, bioactivity scores have been calculated to predict its potential as a ligand for various protein classes. scirp.org These scores provide valuable preliminary insights into its potential therapeutic applications. scirp.org The results suggest that the primary activity of Micropeptin EI964 is likely as a protease inhibitor. scirp.org The bioactivity scores also indicate a low potential for interaction with ion channels and nuclear receptors, and as a kinase inhibitor. scirp.orgscirp.org

Table 2: Bioactivity Scores of Micropeptin EI964

| Interaction | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.12 |

| Ion Channel Modulator | -0.35 |

| Kinase Inhibitor | -0.44 |

| Nuclear Receptor Ligand | -0.83 |

| Protease Inhibitor | 0.23 |

| Enzyme Inhibitor | 0.10 |

Data sourced from Flores-Holguín, N., Frau, J. and Glossman-Mitnik, D. (2023). scirp.org

These in silico predictions are valuable for guiding further experimental validation and for prioritizing drug development efforts. scirp.org Understanding the likely biological disposition of Micropeptin EI964 is a critical component in assessing its potential as a therapeutic agent. scirp.org

Research Challenges and Future Directions

Elucidation of Full Biosynthetic Pathway Details

A significant hurdle in the comprehensive understanding and exploitation of Micropeptin EI964 is the incomplete elucidation of its biosynthetic pathway. While it is understood to be a product of non-ribosomal peptide synthetases (NRPS), the precise enzymatic machinery and the sequence of molecular events that lead to its complex structure are not yet fully mapped out. nih.gov The biosynthesis of its unusual amino acid components, such as the (2S, 3S, 5S)-3-amino-2,5-dimethyl-4-hydroxyheptanoic acid (ADH) and (2S, 3S, 4S)-4-amino-2,3,4-trihydroxy-5-methylhexanoic acid moieties, presents a particularly intricate puzzle. scirp.org

Future research will need to focus on identifying and characterizing the specific enzymes involved in each step of the pathway. This endeavor is crucial for several reasons. A complete understanding of the biosynthesis will not only provide fundamental insights into the metabolic capabilities of cyanobacteria but also open up avenues for the bioengineering of novel Micropeptin analogs. By manipulating the biosynthetic genes, it may be possible to produce derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov The application of modern techniques such as genome mining, transcriptomics, and proteomics will be instrumental in this quest. Furthermore, chemoproteomics, which utilizes activity-based probes, has shown great promise in identifying the functional proteins that interact with biosynthetic intermediates, thereby accelerating the discovery of the complete pathway. frontiersin.org

Development of Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of Micropeptin EI964 and its analogs is a formidable challenge due to its cyclic nature and the presence of multiple stereocenters and unusual amino acid residues. mdpi.com While total synthesis has been achieved for some members of the micropeptin family, the development of more efficient and versatile synthetic strategies is a key area of ongoing research. nih.gov Such advancements are critical for producing sufficient quantities of the natural product for extensive biological evaluation and for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Exploration of Broader Spectrum of Biological Activities

The primary biological activity of Micropeptin EI964 identified to date is its potent inhibition of serine proteases, particularly chymotrypsin (B1334515) and trypsin. scirp.orgscirp.org This activity is the basis for its potential as an anti-inflammatory and anticancer agent. scirp.org Studies have demonstrated its ability to inhibit the growth of human breast and pancreatic cancer cells and to induce apoptosis. scirp.org However, the full spectrum of its biological activities is likely yet to be discovered.

Future research should aim to screen Micropeptin EI964 and its synthetic analogs against a wider range of biological targets. This could include other classes of proteases, as well as receptors and enzymes involved in various disease pathways. Given the structural complexity of Micropeptin EI964, it is plausible that it interacts with multiple cellular targets, leading to a range of pharmacological effects. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be essential in uncovering these novel activities. The exploration of its potential as an antimicrobial, antiviral, or immunomodulatory agent could open up new therapeutic avenues for this remarkable natural product.

Integration of Omics Data for Mechanistic Insights

To gain a deeper understanding of the mechanisms of action of Micropeptin EI964, the integration of various "omics" data is a powerful and necessary approach. mixomics.org This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a global view of the molecular changes that occur in cells or organisms upon treatment with the compound. By analyzing these large datasets, researchers can identify the specific pathways and networks that are modulated by Micropeptin EI964.

Future research will increasingly rely on systems biology approaches to integrate and interpret multi-omics data. embopress.org For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. ebi.ac.ukcmbio.io Metabolomics can provide insights into the metabolic reprogramming induced by the compound. cmbio.io By combining these different layers of information, it is possible to construct comprehensive models of the drug's mechanism of action. embopress.org This integrated approach will be crucial for identifying key molecular targets, understanding off-target effects, and discovering biomarkers for predicting treatment response. nih.gov

Innovative Applications in Pre-Clinical Research Models

The translation of the promising in vitro findings for Micropeptin EI964 into in vivo efficacy requires rigorous evaluation in relevant pre-clinical research models. scirp.org This involves testing the compound in animal models of cancer, inflammation, and other potential therapeutic areas. A critical aspect of this research is the development of appropriate formulations and delivery systems to ensure that the compound reaches its target tissues in sufficient concentrations.

Future directions in this area will involve the use of more sophisticated and clinically relevant pre-clinical models. This may include patient-derived xenograft (PDX) models for cancer research, which more accurately reflect the heterogeneity of human tumors. Additionally, the use of humanized mouse models can provide valuable insights into the interaction of Micropeptin EI964 with the human immune system. The development of targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, could also enhance the therapeutic index of Micropeptin EI964 by increasing its concentration at the site of action and reducing systemic toxicity. These innovative pre-clinical studies will be essential for advancing Micropeptin EI964 towards clinical development.

Conclusion

Summary of Key Research Findings on Micropeptin EI964

Micropeptin EI964 is a cyclic depsipeptide, a class of natural products known for their structural complexity and biological activity. It was first isolated from the marine cyanobacterium Microcystis aeruginosa. uni-konstanz.denih.gov The structure of Micropeptin EI964 is characterized by a cyclic heptapeptide (B1575542) backbone. scirp.org A defining feature of its composition is the inclusion of several unusual amino acids, which contributes to its unique and complex three-dimensional structure. scirp.orgscirp.org

Key research has identified Micropeptin EI964 as a potent inhibitor of serine proteases, specifically targeting enzymes like chymotrypsin (B1334515) and trypsin. scirp.orgscirp.org Its inhibitory mechanism is believed to involve the binding of the compound to the active site of these enzymes, which blocks substrate binding and subsequent catalysis. scirp.org Studies have reported its high potency, with IC50 values of 1.2 nM for chymotrypsin and 0.14 nM for trypsin, indicating strong inhibitory action at very low concentrations. scirp.orgscirp.org Beyond its effects on proteases, preliminary research has also indicated that Micropeptin EI964 exhibits promising activity against various cancer cell lines. scirp.orgscirp.org It has been shown to inhibit the growth of human breast and pancreatic cancer cells and can induce programmed cell death, or apoptosis, in these cells. scirp.orgscirp.org

Current Standing of Micropeptin EI964 in Natural Product Chemistry

In the field of natural product chemistry, Micropeptin EI964 is regarded as a significant member of the cyanobacterial peptide family. scirp.org Cyanobacteria are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. nih.gov Micropeptins, including EI964, are of particular interest due to their potent enzyme-inhibiting properties and their distinctive molecular architecture, which often includes rare amino acid residues. scirp.orgscirp.org

The structural complexity of Micropeptin EI964 makes it a challenging but attractive target for total synthesis. researchgate.net The development of synthetic routes is a key area of focus as it would not only confirm its elucidated structure but also enable the creation of structural analogs. These analogs could be designed to have enhanced bioactivity, improved stability, or other desirable pharmaceutical properties. scirp.orgscilit.com Computational chemistry and molecular modeling techniques are increasingly being employed to study the electronic and structural properties of Micropeptin EI964, providing insights into its reactivity, stability, and potential interactions with biological targets. scirp.orgresearchgate.net These computational approaches help guide the rational design of new compounds based on the Micropeptin EI964 scaffold. scirp.orgscirp.org

Outlook for Future Academic Exploration of Micropeptin EI964

The future for academic research on Micropeptin EI964 is multifaceted, with several promising avenues for exploration. A primary objective remains the total chemical synthesis of the molecule, which would provide access to larger quantities for in-depth biological evaluation and facilitate structure-activity relationship (SAR) studies through the creation of derivatives. scirp.orgresearchgate.net

Further investigation into its biological activities is a high priority. While its protease-inhibiting and preliminary anti-cancer effects are established, a broader screening against other therapeutic targets is warranted. scirp.orgscirp.org Deeper investigation into its mechanism of action in cancer cells, including its ability to sensitize them to chemotherapy, could uncover new potential applications in oncology. scirp.org However, more extensive in vivo studies are required to assess its efficacy and safety profile before it can be considered a viable therapeutic agent. scirp.orgscirp.org

The application of advanced computational methods, such as Conceptual Density Functional Theory (CDFT), will continue to be crucial. researchgate.netcimav.edu.mxcimav.edu.mx These theoretical studies can predict the chemical reactivity, potential toxicity, and pharmacokinetic properties of Micropeptin EI964 and its designed analogs, helping to prioritize which compounds should be synthesized and tested. scirp.orgscilit.com This synergy between computational prediction and experimental validation is expected to accelerate the drug discovery process. scirp.orgscirp.orgscirp.org Additionally, exploring the ecological role of Micropeptin EI964 within its producing organism, Microcystis aeruginosa, could provide insights into why these complex molecules are produced and their function in the natural environment. uni-konstanz.deesf.edu

Q & A

Q. What structural features of Micropeptin EI964 are critical for its bioactivity, and how can they be experimentally validated?

To identify structural determinants of bioactivity, researchers should combine computational modeling (e.g., density functional theory using MN12SX/Def2TZVP/H2O) with experimental techniques like NMR spectroscopy and X-ray crystallography. Key features include the cyclopeptide backbone and side-chain functional groups, which influence hydrogen bonding and electrostatic interactions. Experimental validation requires synthesizing analogs with systematic modifications and testing their inhibitory activity against target proteases (e.g., trypsin-like enzymes). Consistency between computational predictions (e.g., HOMO-LUMO gaps in Table 1 ) and empirical results confirms structural relevance .

Q. How should researchers structure a hypothesis-driven study on Micropeptin EI964 using the PICOT framework?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor. For example:

- Population : Protease enzymes (e.g., trypsin).

- Intervention : Micropeptin EI964 at varying concentrations.

- Comparison : Control groups with known inhibitors (e.g., leupeptin).

- Outcome : Inhibition efficiency (IC₅₀) and binding kinetics.

- Time : Acute exposure (0–24 hours). This design facilitates measurable variables (e.g., IC₅₀ values) and aligns with criteria for feasibility and relevance (FINER criteria) .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing Micropeptin EI964?

Follow standardized procedures from journals like the Beilstein Journal of Organic Chemistry:

- Synthesis : Detailed reaction conditions (solvents, catalysts, temperature).

- Characterization : NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry.

- Reporting : Limit main text to five critical compounds; supplementary materials for additional data. For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectral data .

Advanced Research Questions

Q. What computational methodologies are recommended for analyzing the chemical reactivity of Micropeptin EI964, and how do global descriptors inform its interaction mechanisms?

The MN12SX density functional with Def2TZVP basis set in aqueous solvent is validated for Koopmans-compliant behavior (KID descriptors ≈ 0 in Table 1 ). Key reactivity indices include:

- Global hardness (η) : Indicates resistance to electron transfer (derived from HOMO-LUMO energies).

- Nucleophilicity (N) : Predicts sites prone to electrophilic attack (Table 2 ). These descriptors, calculated via Conceptual DFT, guide mechanistic studies of protease inhibition by identifying electron-rich regions in the cyclopeptide .

Q. What strategies are effective in resolving contradictions between in vitro and in silico data on Micropeptin EI964’s efficacy?

Contradictions arise from approximations in computational models (e.g., solvent effects) or experimental variability. Mitigation strategies:

- Sensitivity Analysis : Vary parameters (e.g., dielectric constant) in simulations to match empirical IC₅₀ values.

- Meta-Analysis : Aggregate data from multiple studies, using statistical tools (ANOVA, regression) to identify confounding variables (e.g., buffer pH differences).

- Validation : Cross-check with advanced methods like molecular dynamics simulations or isothermal titration calorimetry .

Q. How can researchers optimize the MN12SX model for studying Micropeptin EI964 derivatives with modified side chains?

- Parameterization : Adjust basis sets (e.g., Def2SVPD for larger systems) and include explicit solvent molecules.

- Benchmarking : Compare computed descriptors (e.g., electrophilicity ω) with experimental redox potentials.

- Validation : Use crystallographic data to refine van der Waals radii and charge distributions in the model .

Methodological Considerations

- Data Contradiction Analysis : Apply frameworks from Understanding Scientific Studies to assess methodological flaws (e.g., sample purity, assay conditions) and consult multi-disciplinary experts for alternative interpretations .

- Replication Guidelines : Adhere to Materials and Methods standards, detailing equipment specifications (e.g., NMR field strength) and statistical thresholds (e.g., p < 0.05) to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products